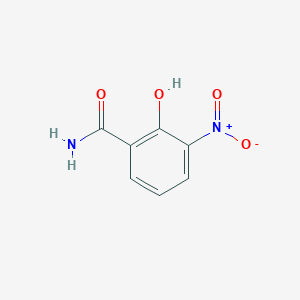

2-Hydroxy-3-nitrobenzamide

Overview

Description

2-Hydroxy-3-nitrobenzamide (2-HNB) is an organic compound belonging to the class of nitrobenzamides. It is a white, crystalline solid with a melting point of 169-171°C. 2-HNB has been widely studied for its various applications in scientific research, particularly in the areas of biochemistry and physiology.

Scientific Research Applications

1. Analysis of Hydrogen Bonding Dynamics

Car-Parrinello Simulation Studies : 2-Hydroxy-5-nitrobenzamide, a related compound to 2-Hydroxy-3-nitrobenzamide, has been studied for its medium-strong intra- and intermolecular hydrogen bonding dynamics in the crystal phase. Infrared spectroscopy and Car-Parrinello molecular dynamics simulation were used to examine the O-H and N-H stretching modes sensitive to hydrogen bonding strength. This study highlights the potential of such compounds in understanding the effects of hydrogen bonding in various molecular structures (Brela et al., 2012).

2. Application in Crystallography

Crystal Structure Determination : The compound N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide, structurally similar to this compound, was synthesized and its crystal structure determined via single-crystal X-ray diffractometry. This study demonstrates the use of nitrobenzamide derivatives in crystallography to understand molecular geometry and interactions (Zong & Wang, 2009).

3. Exploring Novel Coordination Chemistry

Metal Coordination Research : The amino-amide derivative of 4-nitrophenol, akin to this compound, exhibits versatile coordination modes with metals. This study underscores the significance of such compounds in exploring unusual metal coordination chemistry, which can have far-reaching implications in material science and catalysis (McGinley et al., 2009).

4. Understanding Nitrosation in Biosynthesis

C-nitrososynthase Studies : Research has identified a copper-containing C-nitrososynthase that controls the oxidation state of an aromatic amine to yield natural products like 4-hydroxy-3-nitrosobenzamide. This finding, relevant to compounds similar to this compound, indicates the diverse catalytic functions of tyrosinase-like copper-containing monooxygenases and their role in the biosynthesis of medicinally interesting compounds (Noguchi et al., 2010).

Safety and Hazards

properties

IUPAC Name |

2-hydroxy-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-7(11)4-2-1-3-5(6(4)10)9(12)13/h1-3,10H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECMDSYYFNKSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460831 | |

| Record name | 2-Hydroxy-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2912-76-7 | |

| Record name | 2-Hydroxy-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

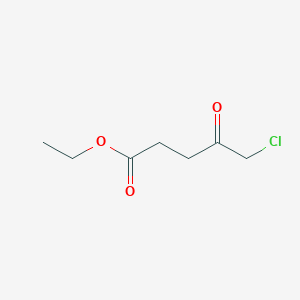

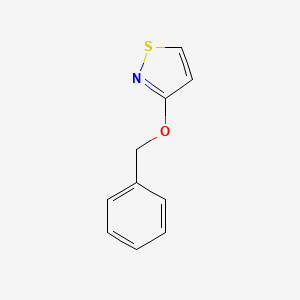

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

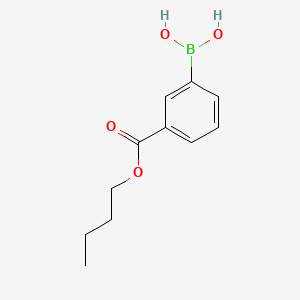

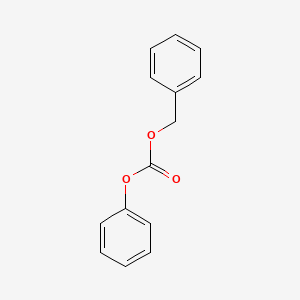

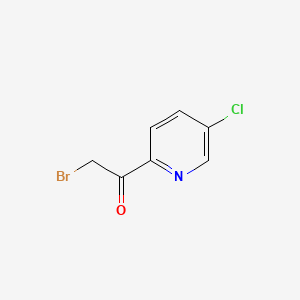

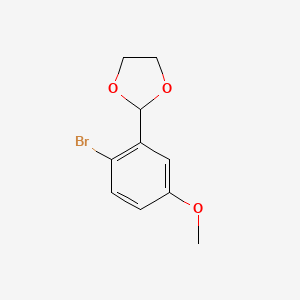

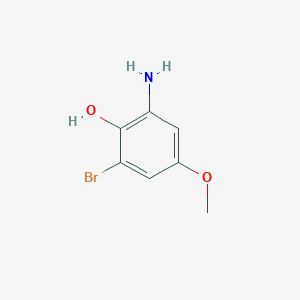

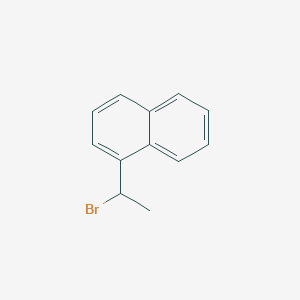

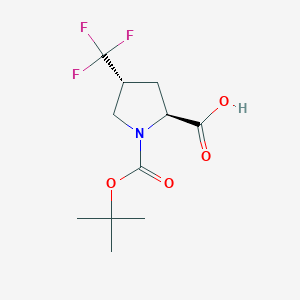

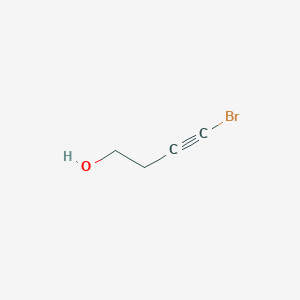

Feasible Synthetic Routes

Q & A

Q1: What is the key structural feature of 2-Hydroxy-3-nitrobenzamide revealed by the crystallographic study?

A1: The study reveals that this compound molecules in the crystal form inversion dimers linked by pairs of N—H⋯O hydrogen bonds, creating R22(8) ring motifs []. These dimers are further connected by N—H⋯O links and weak C—H⋯O interactions, resulting in a layered motif within the crystal structure [].

Q2: Is there any disorder observed in the crystal structure of this compound?

A2: Yes, the study found that one of the two molecules in the asymmetric unit of this compound has a disordered nitro group. The occupancy ratio for the oxygen atoms in the disordered nitro group is 0.517(9):0.483(9) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1280313.png)